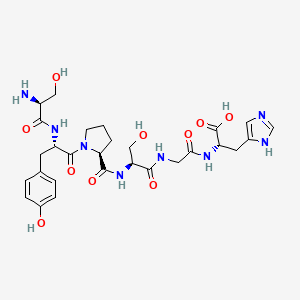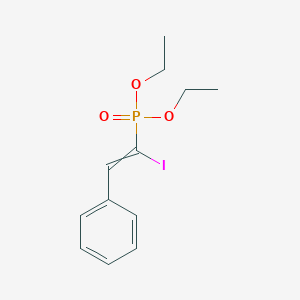![molecular formula C21H14ClN3O2 B12593126 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-29-5](/img/structure/B12593126.png)
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a chemical compound that belongs to the class of hydrazinylidene derivatives. This compound is known for its unique structure, which includes a quinoline backbone and a hydrazinylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of a quinoline derivative with a hydrazine derivative. One common method involves the condensation of 4-chlorobenzohydrazide with 1-phenylquinoline-2,4-dione under appropriate conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for larger batch sizes.
Analyse Des Réactions Chimiques
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can be compared with other hydrazinylidene derivatives and quinoline-based compounds. Similar compounds include:
3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione: This compound has a bromine atom instead of chlorine and may exhibit different chemical and biological properties.
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity.
Propriétés
Numéro CAS |
649723-29-5 |
|---|---|
Formule moléculaire |
C21H14ClN3O2 |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-24-19-20(26)17-8-4-5-9-18(17)25(21(19)27)16-6-2-1-3-7-16/h1-13,26H |
Clé InChI |
BVXRVDUPIJBHLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
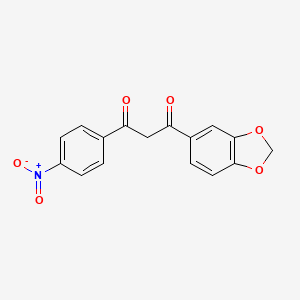
![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)

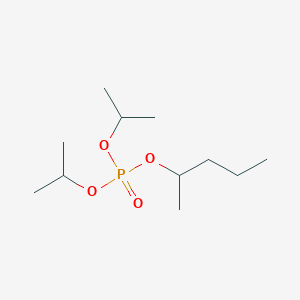

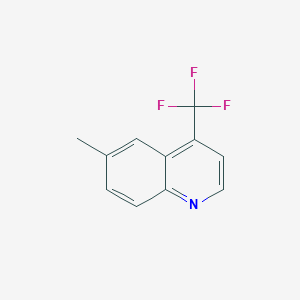

![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)


